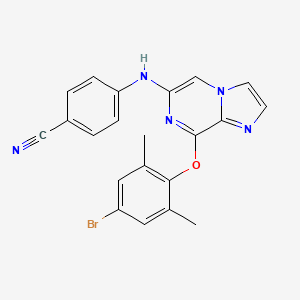
Influenza virus-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus-IN-8 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of effective antiviral agents like this compound is crucial for managing and controlling influenza outbreaks.
准备方法
合成路线和反应条件
流感病毒-IN-8 的合成涉及多个步骤,从容易获得的起始原料开始。合成路线通常包括以下步骤:
核心结构的形成: 流感病毒-IN-8 的核心结构通过一系列缩合反应合成。这些反应通常涉及使用醛、酮和胺等试剂在受控条件下进行。
官能团修饰: 然后对核心结构进行修饰,以引入特定的官能团,从而增强化合物的抗病毒活性。此步骤可能涉及烷基化、酰化和卤化等反应。
纯化和表征: 使用柱色谱和重结晶等技术纯化最终产物。然后使用核磁共振和质谱等光谱方法对化合物进行表征,以确认其结构。
工业生产方法
为了进行工业规模生产,流感病毒-IN-8 的合成经过优化,以确保高产率和纯度。这涉及扩大反应条件并使用工业级试剂和设备。连续流动反应器和自动化合成平台通常被用来简化生产过程并降低成本。
化学反应分析
反应类型
流感病毒-IN-8 经历各种化学反应,包括:
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂对化合物进行氧化,以引入含氧官能团。
还原: 使用硼氢化钠或氢化铝锂等还原剂进行的还原反应可以将酮和醛转化为醇。
取代: 亲核取代反应可用于将特定官能团替换为其他官能团,从而增强化合物的抗病毒特性。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和三氧化铬。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤代烷烃、酰氯和胺和硫醇等亲核试剂。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的流感病毒-IN-8 的各种衍生物。通常对这些衍生物进行抗病毒活性测试,以确定最有效的化合物。
科学研究应用
流感病毒-IN-8 具有广泛的科学研究应用,包括:
化学: 它被用作研究反应机理和开发新的合成方法的模型化合物。
生物学: 研究该化合物与病毒蛋白的相互作用及其抑制病毒复制的能力。
医学: 流感病毒-IN-8 正在作为治疗流感感染的潜在抗病毒药物进行研究。在体外和体内对其进行测试以评估其功效和安全性。
工业: 该化合物用于开发抗病毒涂层和材料,以防止流感病毒在医疗保健环境中的传播。
作用机制
流感病毒-IN-8 的作用机制涉及其与特定病毒蛋白的相互作用,抑制其功能并阻止病毒复制。该化合物靶向病毒神经氨酸酶,这对于新病毒颗粒从受感染细胞中释放至关重要。通过抑制神经氨酸酶,流感病毒-IN-8 有效地减少了病毒在宿主中的传播。
相似化合物的比较
类似化合物
奥司他韦: 一种广泛使用的抗病毒药物,也靶向神经氨酸酶。
扎那米韦: 另一种用于治疗流感的抑制神经氨酸酶的药物。
帕拉米韦: 一种具有类似抗病毒特性的静脉注射神经氨酸酶抑制剂。
流感病毒-IN-8 的独特性
流感病毒-IN-8 的独特之处在于其与其他抑制神经氨酸酶的药物相比,其效力更强,活性范围更广。它已显示出对多种流感病毒株(包括对其他抗病毒药物具有耐药性的病毒株)有效。此外,其合成的多功能性允许开发具有改进药代动力学特性的各种衍生物。
属性
分子式 |
C21H16BrN5O |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
4-[[8-(4-bromo-2,6-dimethylphenoxy)imidazo[1,2-a]pyrazin-6-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H16BrN5O/c1-13-9-16(22)10-14(2)19(13)28-21-20-24-7-8-27(20)12-18(26-21)25-17-5-3-15(11-23)4-6-17/h3-10,12,25H,1-2H3 |
InChI 键 |
HPRXUANHXXHFBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=CN3C2=NC=C3)NC4=CC=C(C=C4)C#N)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




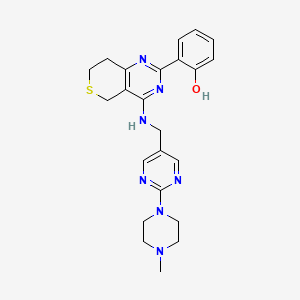
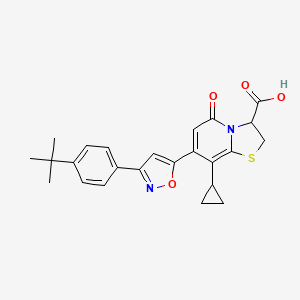

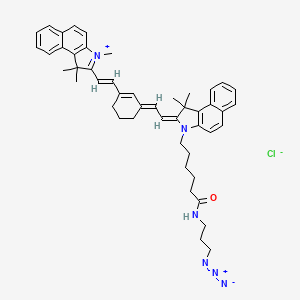
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
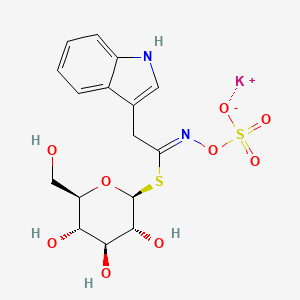

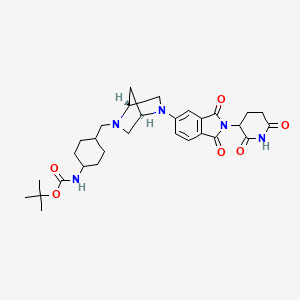
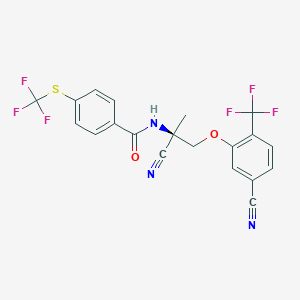
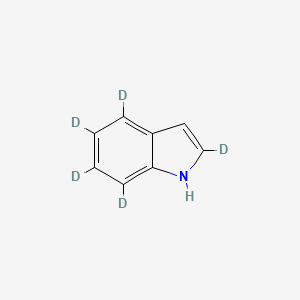
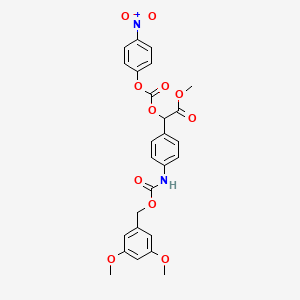
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
